molecular formula C17H19NO3 B4926525 2,6-dimethoxy-N-(1-phenylethyl)benzamide

2,6-dimethoxy-N-(1-phenylethyl)benzamide

Cat. No. B4926525
M. Wt: 285.34 g/mol
InChI Key: ANJUUMLKPZLRGR-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(1-phenylethyl)benzamide, also known as 2C-H, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for various research purposes. This compound has gained popularity among researchers due to its unique properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2,6-dimethoxy-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, which leads to the activation of various signaling pathways in the brain. This activation results in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(1-phenylethyl)benzamide has been reported to produce various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is responsible for the altered perception, mood, and behavior observed in research studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,6-dimethoxy-N-(1-phenylethyl)benzamide in lab experiments is its unique properties, which make it an ideal model compound for the study of phenethylamine derivatives. However, one of the limitations of using this compound is that it is a psychoactive substance, which makes it difficult to control the dose and duration of exposure.

Future Directions

There are several future directions for the research on 2,6-dimethoxy-N-(1-phenylethyl)benzamide. One of the major areas of research is the development of new drugs based on the structure of 2,6-dimethoxy-N-(1-phenylethyl)benzamide for the treatment of various diseases. Another area of research is the study of the long-term effects of 2,6-dimethoxy-N-(1-phenylethyl)benzamide exposure on the brain and behavior. Additionally, the study of the mechanism of action of 2,6-dimethoxy-N-(1-phenylethyl)benzamide can provide insights into the functioning of the brain and the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 2,6-dimethoxy-N-(1-phenylethyl)benzamide is a unique compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 2,6-dimethoxy-N-(1-phenylethyl)benzamide can provide insights into the functioning of the brain and the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-(1-phenylethyl)benzamide involves the reaction of 2,6-dimethoxyphenol with 1-phenylethylamine in the presence of an acid catalyst. This method has been widely used for the preparation of 2,6-dimethoxy-N-(1-phenylethyl)benzamide and has been reported in various scientific journals.

Scientific Research Applications

2,6-dimethoxy-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for the study of the structure-activity relationship of phenethylamine derivatives. This compound has also been used for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2,6-dimethoxy-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12(13-8-5-4-6-9-13)18-17(19)16-14(20-2)10-7-11-15(16)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJUUMLKPZLRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(1-phenylethyl)benzamide

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